tert-Butylhexahydro-1H-pyrrolo[3,4-b]pyrazine-6(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butylhexahydro-1H-pyrrolo[3,4-b]pyrazine-6(2H)-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butylhexahydro-1H-pyrrolo[3,4-b]pyrazine-6(2H)-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a pyrazole derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as acetic acid or ethanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
tert-Butylhexahydro-1H-pyrrolo[3,4-b]pyrazine-6(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated compounds, which can be further utilized in various chemical syntheses .
Scientific Research Applications
tert-Butylhexahydro-1H-pyrrolo[3,4-b]pyrazine-6(2H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butylhexahydro-1H-pyrrolo[3,4-b]pyrazine-6(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit kinase activity by binding to the active site of the enzyme, thereby preventing substrate phosphorylation. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure and have been studied for their biological activities.
Pyrazolopyrimidines: Another class of heterocyclic compounds with comparable properties and applications.
Uniqueness
tert-Butylhexahydro-1H-pyrrolo[3,4-b]pyrazine-6(2H)-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl group enhances its stability and lipophilicity, making it a valuable compound in drug design and development .
Properties
Molecular Formula |
C11H21N3O2 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyrazine-6-carboxylate |
InChI |
InChI=1S/C11H21N3O2/c1-11(2,3)16-10(15)14-6-8-9(7-14)13-5-4-12-8/h8-9,12-13H,4-7H2,1-3H3 |
InChI Key |
QLRPYZUXTUSGBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)NCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.